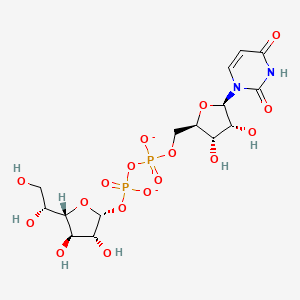

UDP-alpha-D-galactofuranose(2-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

UDP-alpha-D-galactofuranose(2-) is a UDP-D-galactofuranose(2-) in which the anomeric centre of the galactofuranose moiety has alpha-configuration. It is a conjugate base of an UDP-alpha-D-galactofuranose.

Wissenschaftliche Forschungsanwendungen

Biochemical Synthesis

Role in Glycosylation Reactions

UDP-alpha-D-galactofuranose(2-) serves as a glycosyl donor in glycosylation reactions, which are essential for the biosynthesis of complex carbohydrates. It is particularly significant in the synthesis of galactofuranosyl oligosaccharides, which are components of cell walls in certain pathogens, such as fungi and bacteria. The enzyme β-galactofuranoside β-(1→5)-galactofuranosyltransferase (GfsA) utilizes UDP-alpha-D-galactofuranose(2-) to incorporate galactofuranose into polysaccharides, contributing to the structural integrity of the cell wall .

Synthesis of Glycoconjugates

In addition to its role in polysaccharide synthesis, UDP-alpha-D-galactofuranose(2-) is involved in the formation of glycoconjugates, which are vital for cell signaling and recognition processes. Glycoconjugates containing galactofuranose residues are implicated in various biological functions, including immune responses and pathogen-host interactions .

Microbial Applications

Pathogen Interaction

UDP-alpha-D-galactofuranose(2-) is crucial for the virulence of certain pathogens. For instance, the Leishmania parasite synthesizes galactose-containing glycoconjugates using UDP-galactose as a glycosyl donor. The presence of UDP-alpha-D-galactofuranose(2-) facilitates the synthesis of these glycoconjugates, which are essential for the parasite's survival and pathogenicity .

Antimicrobial Targets

Given its critical role in pathogen virulence, enzymes involved in the utilization and synthesis of UDP-alpha-D-galactofuranose(2-) are potential targets for antimicrobial drug development. Inhibitors that block these enzymes could disrupt the biosynthesis of essential polysaccharides in pathogens, offering a novel approach to treating infections .

Pharmaceutical Research

Drug Development

The understanding of UDP-alpha-D-galactofuranose(2-) and its metabolic pathways has implications for drug development. Compounds that mimic UDP-alpha-D-galactofuranose(2-) can be designed to inhibit glycosyltransferases involved in pathogenic processes. This strategy could lead to the development of new therapeutics targeting diseases caused by microorganisms that utilize galactofuranosyl residues .

Biotechnology Applications

In biotechnology, UDP-alpha-D-galactofuranose(2-) can be utilized in enzyme assays and as a substrate for recombinant glycosyltransferases. Its application extends to producing glycoproteins with specific glycan structures that may enhance therapeutic efficacy or stability .

Case Studies

Eigenschaften

Molekularformel |

C15H22N2O17P2-2 |

|---|---|

Molekulargewicht |

564.29 g/mol |

IUPAC-Name |

[(2R,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C15H24N2O17P2/c18-3-5(19)12-9(22)11(24)14(32-12)33-36(28,29)34-35(26,27)30-4-6-8(21)10(23)13(31-6)17-2-1-7(20)16-15(17)25/h1-2,5-6,8-14,18-19,21-24H,3-4H2,(H,26,27)(H,28,29)(H,16,20,25)/p-2/t5-,6-,8-,9-,10-,11-,12+,13-,14-/m1/s1 |

InChI-Schlüssel |

ZQLQOXLUCGXKHS-SIAUPFDVSA-L |

Isomerische SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H](O3)[C@@H](CO)O)O)O)O)O |

Kanonische SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(O3)C(CO)O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.